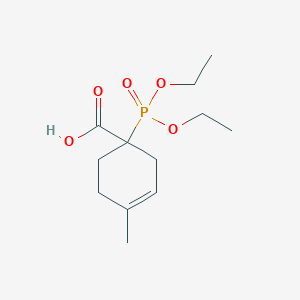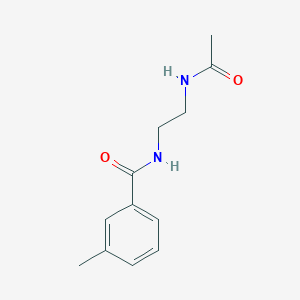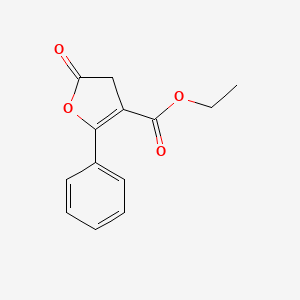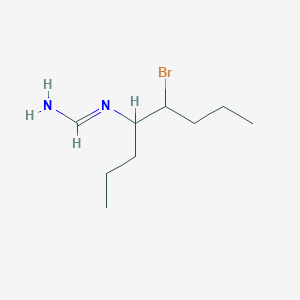
N'-(5-bromooctan-4-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromooctan-4-yl)methanimidamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to an octane chain, which is further connected to a methanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromooctan-4-yl)methanimidamide typically involves the reaction of 5-bromo-4-octanone with methanimidamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(5-bromooctan-4-yl)methanimidamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromooctan-4-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-bromooctan-4-yl)methanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(5-bromooctan-4-yl)methanimidamide involves its interaction with specific molecular targets. The bromine atom and the methanimidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chlorooctan-4-yl)methanimidamide
- N’-(5-fluorooctan-4-yl)methanimidamide
- N’-(5-iodooctan-4-yl)methanimidamide
Uniqueness
N’-(5-bromooctan-4-yl)methanimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. Compared to its analogs with different halogens, the bromine-containing compound may exhibit different biological activities and chemical behaviors.
Properties
CAS No. |
90304-12-4 |
|---|---|
Molecular Formula |
C9H19BrN2 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
N'-(5-bromooctan-4-yl)methanimidamide |
InChI |
InChI=1S/C9H19BrN2/c1-3-5-8(10)9(6-4-2)12-7-11/h7-9H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
RWXCEKWKFRICFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCC)Br)N=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



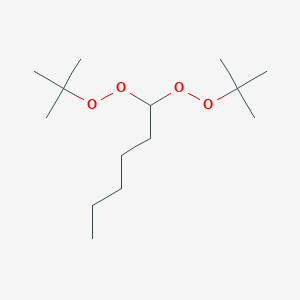
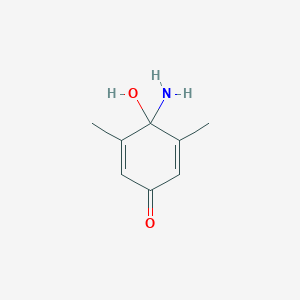
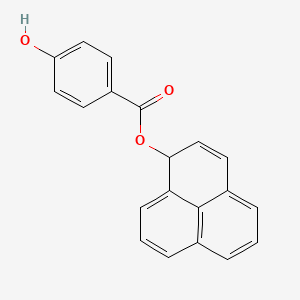

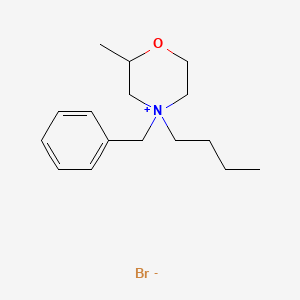
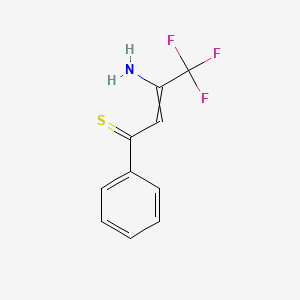

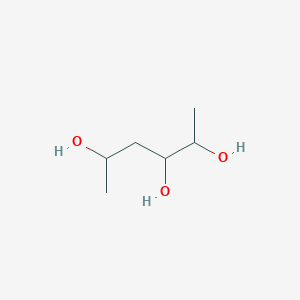
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
